REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][NH:6][CH3:7].[C:8](#[N:11])[CH2:9]O.CCN(CC)CC>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([CH2:9][C:8]#[N:11])[CH3:7]
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Name
|
|
Quantity
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2.6 g
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Type
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reactant
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Smiles
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COCCCNC
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Name
|
|
Quantity
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2.4 mL
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Type
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reactant
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Smiles
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C(CO)#N
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Name
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|
Quantity
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4 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled
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Type
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CUSTOM
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Details
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partitioned between water (50 mL) and Et2O (50 mL)
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Type
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WASH
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Details
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The organic fraction was washed with water (2×50 mL) and brine (50 mL)
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Type
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CUSTOM
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Details
|
dried
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Type
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CUSTOM
|
Details
|
the solvent evaporated
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Name
|
|
Type
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product
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Smiles
|
COCCCN(C)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |